methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically occur under mild conditions and can be catalyzed by various agents, including silver and copper .
Industrial Production Methods
Industrial production of this compound often employs one-pot synthesis techniques. For example, a one-pot, two-component reaction of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature in a mixture of toluene and dichloromethane has been reported . This method is efficient and yields the desired product in good quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclocondensation, and various catalysts like silver and copper for cycloaddition reactions . The reactions typically occur under mild conditions, such as room temperature or slight heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets and pathways. The compound’s structure allows it to donate and accept hydrogen bonds, facilitating intermolecular interactions . These interactions can influence the compound’s reactivity and biological activity, making it a valuable tool in various applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolidine: A fully saturated analogue of pyrazole with two non-adjacent nitrogen atoms.
Isoxazole: An analogue with the nitrogen atom in position 1 replaced by oxygen.
Uniqueness
Methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
methyl 5-cyano-1,3-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-5-7(8(12)13-3)6(4-9)11(2)10-5/h1-3H3 |
InChI Key |
KOTGMLLNIDZFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)OC)C#N)C |
Origin of Product |
United States |
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